molecular formula C17H21NO2S B5860464 N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5860464
M. Wt: 303.4 g/mol
InChI Key: FBRRSOWGQFYGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method, making it a popular choice for researchers studying its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to function as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes can have significant physiological effects, including the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of protein-protein interactions. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments include its simple synthesis method, high purity, and unique chemical properties. However, limitations include its low solubility in water and limited availability.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, including its potential applications in drug design, organic synthesis, and material science. Additionally, further studies on its mechanism of action and physiological effects could lead to the development of new therapeutics for a variety of diseases. Furthermore, the development of new synthetic methods for this compound could improve its availability and reduce its cost.

Synthesis Methods

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a one-pot method that involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of triethylamine. This method is efficient and yields high purity this compound, making it a preferred method for synthesizing this compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique chemical structure and properties make it a promising candidate for drug design and organic synthesis. Additionally, this compound has been used as a ligand in metal-organic frameworks and as a precursor for the synthesis of functionalized polymers.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-9-14(4)17(15(5)10-11)21(19,20)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRRSOWGQFYGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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